6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione

Übersicht

Beschreibung

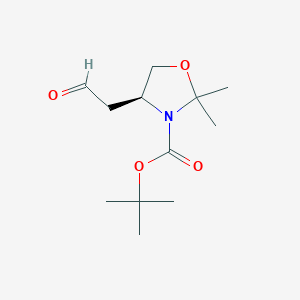

The compound “6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione” is a complex organic molecule. It contains an acetyl group, a methoxy group, and a cyclohexadiene ring. The acetyl group (−COCH3) is a functional group consisting of a methyl group single-bonded to a carbonyl . The methoxy group (−OCH3) is an ether functional group consisting of an oxygen atom bonded to a methyl group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexadiene ring provides a rigid, planar structure, while the acetyl and methoxy groups may add some flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the acetyl and methoxy groups, as well as the cyclohexadiene ring. The acetyl group is often involved in acylation reactions, while the methoxy group can participate in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, boiling point, and pKa, would be influenced by its molecular structure. For example, the presence of the polar acetyl and methoxy groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis and Rearrangements : The compound 6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione, along with its derivatives, has been involved in various synthesis reactions. For example, it has been used in the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones, showcasing rearrangements during oxidative decarboxylation with lead tetraacetate (Yates & Langford, 1981).

Annulation Processes : This chemical has been used in Mn(III)-promoted annulation of enol ethers and esters to create fused or spiro 2-cyclopentenones (Corey & Ghosh, 1987).

Biological and Pharmaceutical Research

Antibiotic Properties : A novel quinone antibiotic named malbranicin, which is structurally similar to 6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione, was isolated from Malbranchea cinnamomea. This compound exhibited antimicrobial and cytotoxic activities against Gram-positive bacteria and mammalian cell lines (Chiung et al., 1993).

DNA Degradation and Electron Transport : The compound has been associated with studies on electron transport in biological processes, particularly in the context of DNA degradation and its relationship with the electrochemical behavior of hydroxyquinone derivatives (Schrebler et al., 1987).

Material Science and Chemistry

Polymerization Studies : Research has explored the spontaneous polymerization mechanism of electron-accepting substituted quinodimethane with p-methoxystyrene, involving derivatives of this compound (Mitsuda et al., 2003).

Autooxidation Studies : Studies on the autooxidation of related quinones under physiological conditions have been conducted, providing insights into the radical formation and potential biological activities of substituted quinones like 6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione (Hoffmann et al., 1987).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methoxy-6-[(2R)-3-oxobutan-2-yl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6(7(2)12)9-4-8(13)5-10(15-3)11(9)14/h4-6H,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIGSNBSBGKNIH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)C=C(C1=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=O)C=C(C1=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165913 | |

| Record name | Malbranicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione | |

CAS RN |

155520-94-8 | |

| Record name | Malbranicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155520948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malbranicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)